An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-2-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-2-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(Difluoromethyl)-2-fluorobenzene, a compound of increasing interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document employs a predictive and comparative approach, leveraging data from structural analogs to forecast its properties. More importantly, this guide serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key physicochemical parameters. We delve into the strategic importance of the difluoromethyl (CHF₂) moiety, its synthesis, and its expected spectroscopic signature, providing researchers with the foundational knowledge required to synthesize, identify, and characterize this valuable compound.
Introduction: The Strategic Value of the Difluoromethyl Group
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, has emerged as a critical functional motif. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ group is unique in that it acts as a lipophilic hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups, potentially enhancing target affinity while improving metabolic stability and membrane permeability.[1][2] 1-(Difluoromethyl)-2-fluorobenzene combines the properties of the CHF₂ group with the electronic influence of an ortho-fluorine atom, making it a valuable, albeit under-characterized, building block for novel therapeutics.
Molecular Structure and Identification
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IUPAC Name: 1-(Difluoromethyl)-2-fluorobenzene
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Synonyms: 2-Fluoro-α,α-difluorotoluene
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Molecular Formula: C₇H₅F₃
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Molecular Weight: 162.11 g/mol
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CAS Number: 151103-15-8
Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for 1-(Difluoromethyl)-2-fluorobenzene is not widely published. Therefore, we can estimate its properties by analyzing its closest structural analogs: (Difluoromethyl)benzene and 2-Fluorotoluene .
| Property | (Difluoromethyl)benzene | 2-Fluorotoluene | 1-(Difluoromethyl)-2-fluorobenzene (Predicted) | Rationale for Prediction |
| Boiling Point (°C) | 135[3] | 113-114[4][5] | ~145-155 | The CHF₂ group significantly raises the boiling point compared to a CH₃ group. The additional fluorine on the ring will further increase polarity and boiling point. |
| Density (g/mL at 25°C) | 1.138[3] | 1.001[4] | ~1.25-1.35 | Both the CHF₂ group and the aromatic fluorine are significantly denser than their hydrogen/methyl counterparts, suggesting a cumulative effect on density. |
| Refractive Index (n20/D) | 1.458 | 1.473[4] | ~1.46-1.48 | Refractive index is related to density and polarizability; the value is expected to be within the range of similar fluorinated aromatics. |
| logP (Octanol/Water) | ~2.5 (Computed)[6] | 2.73[4] | ~2.8-3.2 | The CHF₂ group is known to be lipophilicity-enhancing.[7] The final value will be a balance between the lipophilic CHF₂ and the polar C-F bond. |
| Water Solubility | Insoluble | Immiscible[4] | Predicted to be very low/immiscible | Consistent with other non-polar, fluorinated aromatic compounds. |
Synthesis and Spectroscopic Characterization
A practical synthesis of 1-(Difluoromethyl)-2-fluorobenzene would likely proceed via the deoxofluorination of 2-fluorobenzaldehyde. This transformation is a robust method for converting aldehydes to the corresponding difluoromethyl compounds.
***dot graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Plausible synthetic route to 1-(Difluoromethyl)-2-fluorobenzene.
Expected NMR Spectroscopic Data
Correctly identifying the compound is critical. The NMR spectrum provides an unambiguous fingerprint.
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¹H NMR: The most characteristic signal will be from the proton of the difluoromethyl group (-CH F₂). This proton is coupled to two equivalent fluorine atoms, resulting in a triplet . The coupling constant (²JH-F) is typically large, around 56-58 Hz.[8] The aromatic protons will appear as complex multiplets in the 7.0-7.8 ppm range.
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¹⁹F NMR: Two signals are expected. The difluoromethyl fluorine atoms (-CF₂ H) will appear as a doublet due to coupling with the single proton (²JF-H ≈ 56-58 Hz). A second singlet (or more complex multiplet due to coupling with aromatic protons) will correspond to the fluorine atom on the aromatic ring.[8][9]
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¹³C NMR: The difluoromethyl carbon (-C HF₂) will appear as a triplet due to coupling with the two attached fluorine atoms (¹JC-F ≈ 235-240 Hz). The aromatic carbons will show complex splitting patterns due to coupling with both the ring fluorine and, to a lesser extent, the difluoromethyl fluorines.
Experimental Protocols for Physicochemical Property Determination
As a self-validating system, obtaining accurate experimental data is paramount. The following are standardized protocols for key properties.
Boiling Point Determination (Micro-Scale Method)
This method is ideal for small quantities of a synthesized compound, ensuring minimal sample loss. The principle relies on matching the vapor pressure of the liquid with the external pressure.[10][11]
Methodology:
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Preparation: Attach a small (e.g., 75x10 mm) test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
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Sample Addition: Add approximately 0.5 mL of 1-(Difluoromethyl)-2-fluorobenzene to the test tube.
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Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
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Heating: Suspend the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a microburner or heat gun.[12]
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Observation: As the temperature rises, air trapped in the capillary will bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
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Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This indicates the point where the external pressure equals the vapor pressure of the substance.[10]
***dot graph BoilingPointWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Caption: Workflow for micro boiling point determination.
Density Determination
Density is a fundamental property defined as mass per unit volume. For a liquid, it can be accurately determined using a graduated cylinder and a precision balance.
Methodology:
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Mass of Cylinder: Place a clean, dry 10 mL graduated cylinder on a tared analytical balance and record its mass (m₁).
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Volume of Sample: Carefully add a precise volume of 1-(Difluoromethyl)-2-fluorobenzene (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.
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Mass of Sample + Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).
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Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / Volume
Causality Note: Ensuring the graduated cylinder is completely dry is critical, as residual water would alter the total mass and volume, leading to an inaccurate density measurement. Temperature should be recorded as density is temperature-dependent.
Lipophilicity (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase (water). It is a critical parameter in drug development for predicting absorption and distribution. The OECD 107 guideline shake-flask method is the gold standard.
Methodology:
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Solvent Saturation (Critical Step): Prepare two stock solutions: n-octanol saturated with water and water saturated with n-octanol. This is achieved by vigorously mixing equal parts of n-octanol and water, then allowing the layers to separate for at least 24 hours. This step is essential to prevent volume changes during the experiment that would skew concentration measurements.
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Stock Solution: Prepare a stock solution of 1-(Difluoromethyl)-2-fluorobenzene in the pre-saturated n-octanol.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
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Equilibration: Shake the funnel for a prolonged period (e.g., 1-2 hours) to ensure the compound has fully partitioned and reached equilibrium between the two phases.
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Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol phase (Coct) and the water phase (Caq) using a suitable analytical method (e.g., GC-MS or HPLC-UV).
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Calculation: The logP is calculated as: logP = log₁₀(Coct / Caq)
***dot graph LogP_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for logP determination via the shake-flask method.
Safety and Handling
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Hazards: Assumed to be a highly flammable liquid and vapor.[13] May cause skin, eye, and respiratory irritation.[13] May be harmful if inhaled or swallowed.
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Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
1-(Difluoromethyl)-2-fluorobenzene represents a strategic building block for modern drug discovery, leveraging the unique bioisosteric and physicochemical properties of the difluoromethyl group. While direct experimental data remains sparse, this guide provides a robust framework for its characterization. By combining predictive analysis based on structural analogs with detailed, validated experimental protocols, researchers are empowered to synthesize, identify, and accurately measure the core physicochemical properties of this and other novel fluorinated compounds, thereby accelerating the drug development process.
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